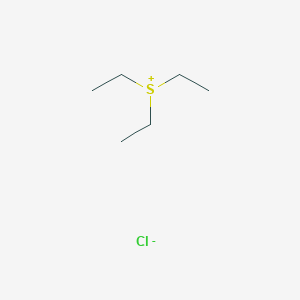

Triethylsulfonium chloride

Description

Broader Context of Sulfonium (B1226848) Compounds in Advanced Chemistry

Sulfonium compounds, characterized by a positively charged sulfur atom bonded to three organic substituents, are pivotal reagents and intermediates in modern chemistry. ontosight.airesearchgate.net Their utility stems from their unique reactivity, structural diversity, and relative stability, making them easy to prepare and store. researchgate.net Historically, sulfonium salts have been primarily known as precursors to sulfur ylides, which are crucial for the formation of epoxides and cyclopropanes through reactions with carbonyl compounds. wikipedia.org This classic application, known as the Johnson–Corey–Chaykovsky reaction, remains a fundamental transformation in organic synthesis. wikipedia.org

In recent years, the role of sulfonium salts has expanded significantly. They are now widely employed as alkyl or aryl radical precursors in reactions catalyzed by transition metals or visible light, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. rhhz.netresearchgate.net Furthermore, sulfonium salts have found applications in catalysis and materials science. ontosight.ai Their incorporation into materials can impart desirable properties such as ionic conductivity and photochemical activity. ontosight.ai For instance, certain triarylsulfonium salts function as photoacid generators in polymer chemistry. rhhz.net The diverse reactivity of sulfonium compounds allows them to act as reactants, intermediates, and catalysts in a wide array of chemical transformations. rhhz.net

Significance of the Triethylsulfonium (B1208873) Cation in Chemical Systems and Materials

The triethylsulfonium cation, [ (C₂H₅)₃S]⁺, is a key component that dictates the utility of its corresponding salts, including triethylsulfonium chloride. Its structure, featuring a trigonal pyramidal geometry at the sulfur atom, and the nature of the ethyl groups influence its reactivity and physical properties. ontosight.ai

In organic synthesis, the triethylsulfonium cation is integral to several processes. Triethylsulfonium salts are effective phase transfer catalysts, facilitating reactions between reactants in immiscible phases, thereby increasing reaction rates. evitachem.com They are also used in the synthesis of epoxides. For example, the reaction of triethylsulfonium salts with aromatic aldehydes in the presence of a strong base yields aromatic epoxides. The choice of the counterion can influence the efficiency of these reactions; for instance, triethylsulfonium bromide has shown higher efficiency in oxirane synthesis with benzaldehyde (B42025) compared to the chloride variant.

Table 1: Applications of the Triethylsulfonium Cation

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Phase Transfer Catalysis | evitachem.com |

| Epoxide Synthesis |

Current Research Trajectories and Future Opportunities for this compound

Current research involving this compound and its derivatives is focused on leveraging its properties for advanced applications, particularly in energy storage and catalysis. The development of novel electrolytes for lithium-ion batteries and electrochemical double-layer capacitors (EDLCs) represents a significant research avenue. researchgate.netrsc.org

One promising direction is the use of triethylsulfonium-based ionic liquids as additives in electrolytes for lithium-sulfur and lithium-metal batteries. researchgate.net These additives can help mitigate issues such as polysulfide shuttling and dendrite formation, leading to more stable and efficient batteries. researchgate.netdoi.org For instance, triethylsulfonium bis(trifluoromethylsulfonyl)imide has been studied as an electrolyte additive to enhance the interfacial properties of lithium-sulfur batteries. researchgate.net Research is also exploring the impact of electrolyte additives like triethylammonium (B8662869) chloride on the formation of a stable solid-electrolyte interface in lithium metal batteries. doi.org

In the field of catalysis, triethylsulfonium salts continue to be explored for various organic transformations. Their use in the synthesis of cyclic alkylene carbonates from oxirane compounds and carbon dioxide has been patented, highlighting their industrial potential. google.com

Future opportunities for this compound lie in the design of new functional materials. By pairing the triethylsulfonium cation with different anions, a wide range of ionic liquids with tailored properties can be synthesized. researchgate.netrsc.org These materials could find applications beyond energy storage, potentially in areas like corrosion inhibition and as specialized solvents for chemical reactions. mdpi.com Further investigation into the structure-property relationships of triethylsulfonium-based materials will be crucial for unlocking their full potential in various technological fields. researchgate.netacs.org

Table 2: Research Directions for Triethylsulfonium Compounds

| Research Area | Focus | Potential Impact | Reference |

|---|---|---|---|

| Energy Storage | Electrolyte additives for Li-S and Li-metal batteries | Improved battery stability and efficiency | researchgate.netdoi.org |

| Ionic liquid electrolytes for supercapacitors | Higher energy and power density | acs.org | |

| Catalysis | Synthesis of cyclic carbonates | Industrially relevant chemical processes | google.com |

| Materials Science | Design of functional ionic liquids | Tailored materials for diverse applications | rsc.orgmdpi.com |

Structure

3D Structure of Parent

Properties

CAS No. |

36552-72-4 |

|---|---|

Molecular Formula |

C6H15ClS |

Molecular Weight |

154.70 g/mol |

IUPAC Name |

triethylsulfanium;chloride |

InChI |

InChI=1S/C6H15S.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

KIGQJZSUXKXNOV-UHFFFAOYSA-M |

Canonical SMILES |

CC[S+](CC)CC.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Triethylsulfonium Chloride

Laboratory-Scale Synthesis Routes for Triethylsulfonium (B1208873) Chloride

The synthesis of triethylsulfonium chloride on a laboratory scale primarily revolves around the nucleophilic attack of a sulfur-containing compound on an ethylating agent. The most conventional and direct route involves the reaction of diethyl sulfide (B99878) with a halogenated ethane (B1197151) derivative.

Synthesis from Diethyl Sulfide and Halogenated Reagents

The most prevalent laboratory synthesis of this compound is achieved through the reaction of diethyl sulfide with an ethyl halide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the sulfur atom of the diethyl sulfide acts as the nucleophile and attacks the electrophilic carbon atom of the ethyl halide, displacing the halide ion which then becomes the counter-ion to the newly formed triethylsulfonium cation.

The general reaction can be represented as:

(CH₃CH₂)₂S + CH₃CH₂Cl → (CH₃CH₂)₃S⁺Cl⁻

While ethyl iodide and ethyl bromide are more reactive alkylating agents than ethyl chloride due to the better leaving group ability of iodide and bromide ions, ethyl chloride is often utilized for the direct synthesis of this compound to avoid subsequent ion exchange steps. The reaction is typically carried out in a suitable solvent that can facilitate the reaction, such as polar aprotic solvents like acetonitrile (B52724) or nitromethane, which can stabilize the forming ionic product. The reaction may require elevated temperatures and extended reaction times to proceed to completion, especially when using the less reactive ethyl chloride.

| Reactants | Reagent | Solvent | General Conditions |

| Diethyl sulfide | Ethyl chloride | Acetonitrile | Heating under reflux |

| Diethyl sulfide | Ethyl bromide | Nitromethane | Stirring at room temperature or gentle heating |

| Diethyl sulfide | Ethyl iodide | Polar aprotic solvent | Often proceeds at room temperature |

Exploration of Alternative Synthetic Pathways

While the reaction of diethyl sulfide with ethyl halides is the most direct route, alternative pathways for the synthesis of triethylsulfonium salts can be explored, particularly when starting materials need to be varied or when different reaction conditions are desired.

One potential alternative involves the use of other ethylating agents, such as diethyl sulfate (B86663) or triethyloxonium (B8711484) salts (e.g., triethyloxonium tetrafluoroborate), followed by an anion exchange to introduce the chloride ion. For instance, reacting diethyl sulfide with triethyloxonium tetrafluoroborate (B81430) would yield triethylsulfonium tetrafluoroborate, which could then be subjected to an ion exchange resin or reacted with a chloride salt to obtain the desired product.

Another conceptual approach could involve the reaction of a sodium thiolate with two equivalents of an ethylating agent, followed by reaction with a third equivalent. However, this multi-step approach is generally less efficient than the direct alkylation of diethyl sulfide.

Phase-transfer catalysis (PTC) represents a viable strategy to facilitate the synthesis, especially in biphasic systems. oup.comwikipedia.orgtcichemicals.comnih.gov A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can help to bring the reactants from different phases (e.g., an aqueous phase and an organic phase) into contact to react. oup.comwikipedia.orgtcichemicals.comnih.gov This can be particularly useful when dealing with reactants of differing solubilities and can lead to milder reaction conditions and improved yields. oup.comwikipedia.orgtcichemicals.comnih.gov

Industrial-Scale Preparation and Optimization Considerations

The industrial-scale preparation of this compound would necessitate a focus on cost-effectiveness, safety, efficiency, and environmental impact. While specific industrial processes for this compound are not widely published, general principles of chemical process scale-up can be applied.

Key considerations for industrial production include:

Raw Material Sourcing: The availability and cost of starting materials, primarily diethyl sulfide and ethyl chloride, would be a major factor.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent choice is crucial to maximize yield and minimize energy consumption. The use of more cost-effective and environmentally benign solvents would be a priority.

Reactor Design: The choice of reactor would depend on the reaction kinetics and thermodynamics. For exothermic reactions, efficient heat removal would be critical to ensure safety and prevent side reactions. Continuous flow reactors could offer advantages over batch reactors in terms of safety, consistency, and throughput for large-scale production.

Downstream Processing: Efficient methods for product isolation, purification, and drying would need to be developed and optimized for large-scale operation.

Purification Strategies for High-Purity this compound

Obtaining high-purity this compound is essential for its use in subsequent chemical reactions where impurities could interfere. The primary method for the purification of solid organic compounds is recrystallization. ualberta.camt.com

The choice of solvent is critical for successful recrystallization and is determined by the solubility characteristics of this compound and its impurities. rochester.edu An ideal recrystallization solvent would dissolve the compound well at an elevated temperature but poorly at room temperature or below, while the impurities would either be insoluble at high temperatures or remain soluble at low temperatures. ualberta.camt.com

Commonly used solvents for the recrystallization of salts include polar solvents like ethanol, methanol, or isopropanol, or solvent mixtures such as ethanol-water or acetone-hexane. rochester.edumnstate.edu The process involves dissolving the crude this compound in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. ualberta.camt.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities, and then dried. uct.ac.za

| Purification Technique | Description | Key Considerations |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to crystallize upon cooling. ualberta.camt.com | Selection of an appropriate solvent or solvent system is crucial for effective purification. rochester.edu |

| Washing | Washing the isolated crystals with a cold solvent to remove soluble impurities. | The washing solvent should not significantly dissolve the desired product. |

| Drying | Removing residual solvent from the purified crystals. | Can be done under vacuum or in a desiccator to avoid decomposition of the product. |

Control of Reagent Purity and Water Content in Synthesis

Water content in the reaction mixture can also have a significant impact on the synthesis of sulfonium (B1226848) salts. While some syntheses of related sulfonium salts are performed in aqueous solutions, the presence of water can potentially lead to side reactions, such as the hydrolysis of the ethylating agent. acs.org Therefore, for many syntheses, anhydrous conditions are preferred to ensure the desired reaction proceeds efficiently.

Methods to control water content include:

Use of Dry Solvents: Employing solvents that have been thoroughly dried using appropriate drying agents.

Anhydrous Reagents: Using starting materials that are certified to have a low water content.

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.

The final product, being a salt, can also be hygroscopic, meaning it can absorb moisture from the air. Therefore, proper storage of the purified this compound in a desiccator or under an inert atmosphere is important to maintain its purity and prevent degradation. orgsyn.org

Triethylsulfonium Chloride As a Critical Precursor in Advanced Chemical Synthesis

Precursor to Triethylsulfonium-Based Ionic Liquids

Triethylsulfonium-based room-temperature ionic liquids (RTILs) are a significant class of compounds in fields such as biochemistry, organic synthesis, and electrochemistry, where they are valued as stable, high-performance electrolytes. researchgate.net The synthesis of these ionic liquids often begins with triethylsulfonium (B1208873) chloride, which undergoes further reactions to yield the desired products.

Anion Exchange Reactions for Ionic Liquid Formation (e.g., Bis(trifluoromethylsulfonyl)imide)

A primary method for synthesizing triethylsulfonium-based ionic liquids is through anion exchange reactions. google.com In this process, the chloride anion of triethylsulfonium chloride is replaced by a different anion, which imparts specific properties to the resulting ionic liquid. A prominent example is the synthesis of triethylsulfonium bis(trifluoromethylsulfonyl)imide, a compound noted for its high ionic conductivity and thermal stability. chemimpex.com

The reaction typically involves dissolving this compound in a suitable solvent and reacting it with a salt containing the desired anion, such as lithium bis(trifluoromethylsulfonyl)imide. The difference in solubility between the starting materials and the final products drives the reaction to completion, yielding the triethylsulfonium-based ionic liquid.

Table 1: Example of Anion Exchange Reaction

| Starting Material 1 | Starting Material 2 | Product |

| This compound | Lithium bis(trifluoromethylsulfonyl)imide | Triethylsulfonium bis(trifluoromethylsulfonyl)imide |

Solvent and Condition Optimization for Ionic Liquid Synthesis

The efficiency and purity of ionic liquid synthesis are highly dependent on the choice of solvents and reaction conditions. researchgate.net For the synthesis of triethylsulfonium-based ionic liquids, organic solvents like acetonitrile (B52724) or methylene (B1212753) chloride are commonly used. The selection of the solvent is crucial as it must facilitate the dissolution of the reactants while allowing for the separation of the product.

Reaction conditions such as temperature and atmosphere are also critical. Mild temperatures, often ranging from room temperature to slightly elevated temperatures, are typically employed to prevent degradation of the reactants or products. Conducting the reaction under an inert atmosphere can also be beneficial to avoid unwanted side reactions. The optimization of these parameters is key to achieving high yields and purity of the final ionic liquid. researchgate.net

Purification of Derived Ionic Liquids

After synthesis, the derived ionic liquids must be purified to remove any unreacted starting materials, byproducts, or residual solvents. nih.govrsc.org Common purification techniques include distillation, extraction, and crystallization. nih.gov

Distillation: This method is effective for separating volatile impurities from the non-volatile ionic liquid. nih.gov

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases. nih.govgoogle.com

Crystallization: For ionic liquids that are solid at lower temperatures, crystallization can be a powerful purification method. google.com

The choice of purification method depends on the physical and chemical properties of the specific ionic liquid and the nature of the impurities present. rsc.org

Precursor to Other Sulfonium (B1226848) Species (e.g., Sulfoxonium Salts)

This compound can also serve as a precursor for the synthesis of other sulfonium species, such as sulfoxonium salts. smolecule.com Sulfoxonium salts are valuable reagents in organic synthesis, particularly for the formation of epoxides and cyclopropanes. smolecule.com The conversion of a sulfonium salt to a sulfoxonium salt typically involves an oxidation reaction. google.com For instance, trimethylsulfonium (B1222738) salts can be oxidized using ruthenium tetroxide to form the corresponding trimethylsulfoxonium (B8643921) salts. google.com

Role in the Synthesis of Isotopically Labeled Reagents

Isotopically labeled compounds are essential tools in various fields of scientific research, including mechanistic studies and medical imaging. nih.gov While direct examples of this compound in the synthesis of isotopically labeled reagents are not extensively detailed in the provided search results, the analogous trimethylsulfonium salts are known precursors. wikipedia.orggoogle.com For example, isotopically labeled methyl groups can be introduced into molecules using labeled trimethylsulfonium salts. This suggests a potential role for this compound in similar synthetic strategies for introducing labeled ethyl groups. The synthesis of labeled epothilone (B1246373) analogs, for instance, has utilized isotopically labeled reagents derived from precursors like trideuteromethyl triflate. nih.gov

Reaction Mechanism Elucidation of Triethylsulfonium Systems

Investigation of Nucleophilic Substitution Pathways (e.g., S_N1 and S_N2)

Nucleophilic substitution reactions involving triethylsulfonium (B1208873) salts primarily occur at the α-carbon of one of the ethyl groups, with diethyl sulfide (B99878) acting as the leaving group. The specific pathway, whether S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular), is dictated by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. youtube.comleah4sci.com

S_N2 Pathway : For triethylsulfonium chloride, the S_N2 mechanism is the overwhelmingly favored pathway. organic-chemistry.org This is because the α-carbons are part of primary alkyl groups. The S_N2 reaction is a single, concerted step where the nucleophile attacks the α-carbon from the side opposite to the leaving group (diethyl sulfide). youtube.comorganic-chemistry.org This "backside attack" leads to an inversion of stereochemical configuration if the carbon were chiral. The rate of an S_N2 reaction is dependent on the concentrations of both the triethylsulfonium salt (the substrate) and the nucleophile. youtube.com The reaction proceeds through a trigonal bipyramidal transition state. The primary nature of the ethyl groups offers minimal steric hindrance to the incoming nucleophile, facilitating this pathway. youtube.com

S_N1 Pathway : The S_N1 pathway is highly unlikely for triethylsulfonium systems. This mechanism involves a two-step process, beginning with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comacseusa.org In the case of this compound, this would require the formation of a primary ethyl carbocation, which is highly unstable and energetically unfavorable. organic-chemistry.org Subsequently, the carbocation would be rapidly attacked by the nucleophile. masterorganicchemistry.com Given the instability of the required intermediate, the S_N1 mechanism is not a significant contributor to the reactivity of triethylsulfonium salts under typical conditions.

Analysis of Kinetic Solvent Effects on Triethylsulfonium Reactivity

The solvent in which a reaction is conducted can dramatically alter the reaction rate, often by orders of magnitude. chemrxiv.org This is due to the differential stabilization of the reactants, transition state, and products. For the S_N2 reaction of this compound, the choice of solvent is critical.

The reaction involves a charged reactant (the triethylsulfonium cation) and, typically, an anionic or neutral nucleophile, proceeding through a transition state where the charge is more dispersed. The influence of solvent polarity on this type of reaction can be complex.

Polar Protic Solvents (e.g., water, methanol): These solvents have O-H or N-H bonds and are capable of hydrogen bonding. While they can solvate the triethylsulfonium cation, they are particularly effective at solvating anionic nucleophiles through hydrogen bonds. This strong solvation creates a "solvent cage" around the nucleophile, lowering its energy and increasing the activation energy required for it to attack the substrate. Consequently, S_N2 reactions are often significantly slower in polar protic solvents. organic-chemistry.orgacseusa.org

Polar Aprotic Solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations like triethylsulfonium through ion-dipole interactions. However, they are less effective at solvating anionic nucleophiles. organic-chemistry.org The nucleophile is therefore "freer" and more reactive, leading to a substantial increase in the rate of S_N2 reactions. Studies on the analogous trimethylsulfonium (B1222738) ion have shown that the activation free energy for nucleophilic substitution increases with the polarity of the solvent, a trend that is well-replicated by computational models. scispace.com

The table below summarizes the expected qualitative effect of different solvent types on the rate of S_N2 reactions of this compound.

| Solvent Type | Example | Cation Solvation | Nucleophile Solvation | Expected S_N2 Rate |

| Polar Protic | Water, Ethanol | Strong | Very Strong (H-Bonding) | Slow |

| Polar Aprotic | DMSO, Acetonitrile (B52724) | Strong | Weak | Fast |

| Nonpolar | Hexane, Toluene | Weak | Very Weak | Very Slow (poor solubility) |

Studies on Charge Transfer Phenomena in Triethylsulfonium Cationic Systems

Charge transfer (CT) refers to the electronic transition where an electron is transferred from a molecular orbital on one species (the donor) to an orbital on another (the acceptor). nih.gov In systems involving the triethylsulfonium cation, charge transfer phenomena can occur between the cation (acceptor) and an electron-rich species like a nucleophile or even a solvent molecule (donor).

This interaction can lead to the formation of a charge-transfer complex as a pre-reaction intermediate. The formation of such a complex can alter the energy profile of the reaction. While not a formal covalent bond, this association can properly orient the reactants for the subsequent nucleophilic attack. The energy of charge-transfer transitions can sometimes be measured using UV-Vis spectroscopy and can be sensitive to the polarity of the solvent. nih.gov In the context of triethylsulfonium reactivity, the formation of a CT complex with the incoming nucleophile could be an initial step preceding the formation of the S_N2 transition state.

Oxidative Transformations of this compound

The sulfur atom in this compound is in a +3 oxidation state and can be oxidized to higher oxidation states. The oxidation of sulfonium (B1226848) salts is a known transformation, though less common than the oxidation of their neutral sulfide precursors.

A primary method for oxidizing sulfonium salts involves reacting them with strong oxidizing agents like hydrogen peroxide. google.com This process can convert the sulfonium salt into the corresponding sulfoxonium salt, where the sulfur atom is bonded to one oxygen atom.

Reaction: (CH₃CH₂)₃S⁺Cl⁻ + H₂O₂ → (CH₃CH₂)₃S(O)⁺Cl⁻ + H₂O

The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. This type of oxidation is fundamental in various synthetic procedures, such as the Swern and related oxidations, where a sulfonium species is a key intermediate. wikipedia.orgwikipedia.org In these reactions, an activated dimethyl sulfoxide (DMSO) species, which is a sulfonium salt, acts as the oxidant. wikipedia.orgrogue-scholar.org Further oxidation of the sulfoxonium salt is possible but generally requires harsher conditions. The oxidation of organic sulfur compounds can ultimately lead to the cleavage of carbon-sulfur bonds and the formation of sulfates, though this typically involves a sequence of steps starting from lower oxidation states. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For triethylsulfonium (B1208873) chloride, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the structure of the triethylsulfonium cation and to assess the purity of the sample.

In ¹H NMR spectroscopy, the chemical environment of the protons in the triethylsulfonium cation gives rise to characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the positively charged sulfur atom are expected to be deshielded and thus appear at a downfield chemical shift, typically as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) would appear as a triplet at a more upfield position. The integration of these signals should correspond to a 2:3 ratio, confirming the presence of the ethyl groups.

In ¹³C NMR spectroscopy, two distinct signals are expected for the triethylsulfonium cation. The carbon of the methylene group bonded to the sulfur atom will be observed at a downfield chemical shift, while the methyl carbon will appear at a more upfield position. The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the sample's high purity.

Interactive Data Table: Expected NMR Chemical Shifts for Triethylsulfonium Cation

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -S⁺-CH₂-CH₃ | Downfield | Quartet |

| ¹H | -S⁺-CH₂-CH₃ | Upfield | Triplet |

| ¹³C | -S⁺-C H₂-CH₃ | Downfield | N/A |

| ¹³C | -S⁺-CH₂-C H₃ | Upfield | N/A |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a compound by determining the mass percentages of its constituent elements. For triethylsulfonium chloride (C₆H₁₅ClS), the theoretical percentages of carbon, hydrogen, chlorine, and sulfur can be calculated based on its molecular formula.

Experimental determination of these elemental percentages through combustion analysis should yield values that are in close agreement with the theoretical values, typically within a ±0.4% margin of error. This confirms the stoichiometric integrity of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 46.00 |

| Hydrogen | H | 9.65 |

| Chlorine | Cl | 22.63 |

| Sulfur | S | 20.46 |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Molecular Structure Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. For this compound, these techniques can be used to confirm the presence of the triethylsulfonium cation and to identify characteristic vibrational modes.

In the FTIR and Raman spectra of this compound, one would expect to observe characteristic peaks corresponding to:

C-H stretching vibrations of the ethyl groups.

C-H bending and scissoring vibrations.

C-C stretching vibrations.

C-S stretching vibrations, which are characteristic of the sulfonium (B1226848) cation.

The complementary nature of FTIR and Raman spectroscopy allows for a more complete vibrational analysis, as some modes may be more active in one technique than the other. The assignment of these vibrational bands provides further confirmation of the molecular structure.

Interactive Data Table: Expected Vibrational Modes for Triethylsulfonium Cation

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretching | 2850-3000 |

| C-H Bending | 1350-1470 |

| C-C Stretching | 900-1200 |

| C-S Stretching | 600-800 |

Electrochemical Characterization Techniques for Ionic Liquid Derivatives

When this compound is used as a component in the formulation of ionic liquids, its electrochemical properties become critically important. Techniques such as linear sweep voltammetry (LSV) and electrochemical impedance spectroscopy (EIS) are employed to characterize these properties.

Linear Sweep Voltammetry (LSV) is used to determine the electrochemical stability window (ESW) of an electrolyte. The ESW is the potential range over which the electrolyte is stable and does not undergo oxidation or reduction. A wider ESW is generally desirable for applications in electrochemical devices like batteries and capacitors. The LSV of a triethylsulfonium-based ionic liquid would reveal the anodic and cathodic limits of its stability.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the ionic conductivity and interfacial properties of electrolytes. By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system can be measured. From the resulting Nyquist plot, important parameters such as the bulk ionic conductivity, charge transfer resistance, and double-layer capacitance can be determined. Higher ionic conductivity is a key characteristic of an efficient electrolyte.

Interactive Data Table: Key Electrochemical Parameters for Triethylsulfonium-Based Ionic Liquids

| Technique | Parameter | Significance |

| Linear Sweep Voltammetry (LSV) | Electrochemical Stability Window (ESW) | Defines the operating potential range of the electrolyte. |

| Electrochemical Impedance Spectroscopy (EIS) | Ionic Conductivity (σ) | Measures the ability of the electrolyte to conduct ions. |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Characterizes the resistance to electrochemical reactions at the electrode-electrolyte interface. |

Theoretical and Computational Chemistry Investigations of Triethylsulfonium Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of triethylsulfonium (B1208873) systems, DFT calculations have been employed to understand the fundamental aspects of their stability and electronic properties.

Recent studies have focused on triethylsulfonium-based ionic liquids, particularly in the presence of a lithium salt, to evaluate their suitability as electrolytes. An in silico investigation of electrolytes containing the triethylsulfonium cation, [S₂₂₂]⁺, with various anions such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), perchlorate (B79767) ([ClO₄]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), and trifluoromethanesulfonate (B1224126) ([OTf]⁻) has provided valuable data on their electronic interactions rsc.org.

In these systems, it was found that in the absence of lithium ions, the anions strongly bind to the triethylsulfonium cation through its electron-deficient α-methyl groups rsc.org. These interactions, driven by electrostatics, can be classified as medium-strength hydrogen bonds rsc.org. The stability of these ion pairs is influenced by the nature of the anion, with computed cohesion energies correlating with experimentally observed trends in conductivity and viscosity rsc.org.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical parameters that determine the electrochemical stability window of an electrolyte. DFT calculations can predict these values, offering a theoretical estimate of the voltage range within which the electrolyte can operate without undergoing oxidation or reduction.

Table 1: Calculated Cohesion Energies for Triethylsulfonium-Based Ion Pairs

| Ion Pair | Cohesion Energy (kJ/mol) |

| [S₂₂₂][TFSI] | Data not available |

| [S₂₂₂][OTf] | Data not available |

| [S₂₂₂][PF₆] | Data not available |

| [S₂₂₂][ClO₄] | Data not available |

| Note: Specific cohesion energy values were mentioned to be computed in the source but were not explicitly provided in the text. The trend was discussed in relation to conductivity and viscosity. rsc.org |

Potential Energy Surface (PES) Analysis for Ion Migration and Reaction Pathways

Potential Energy Surface (PES) analysis is a important method for studying the energetics of chemical reactions and conformational changes. By mapping the potential energy of a system as a function of its atomic coordinates, researchers can identify stable structures, transition states, and the minimum energy pathways for various processes, including ion migration.

The PES for these systems reveals that the interaction is not uniform around the cation. The positively charged sulfur center and the polarized α-hydrogens act as primary sites for anionic coordination. The shape and charge distribution of the anion influence the geometry and strength of this binding. For instance, in triethylsulfonium-based ionic liquids, the anions were found to strongly bind to the cation via its electron-deficient α-methyl groups rsc.org.

While the cited literature focuses on the thermodynamics of ion pairing, PES analysis can also elucidate the kinetic aspects of ion transport. By calculating the energy barriers for an ion to move from one coordination site to another, it is possible to understand the mechanisms of ion migration. This is particularly relevant for applications in batteries and capacitors, where efficient ion transport is essential for performance. The analysis of the PES can reveal whether ion migration occurs through a simple hopping mechanism or more complex, cooperative movements. A comprehensive PES analysis would map out the energy landscape for the diffusion of both the triethylsulfonium cation and the accompanying anion, providing a detailed picture of the ionic transport dynamics.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide detailed information about the dynamic properties and intermolecular interactions within a system, such as a triethylsulfonium chloride solution.

While specific MD simulation data for this compound was not available in the provided search results, the methodology is widely applied to similar ionic liquid systems. These simulations can be used to calculate a range of properties that are critical for understanding the behavior of electrolytes.

One of the key outputs of MD simulations is the calculation of transport properties, such as the diffusion coefficient for each species in the system. The diffusion coefficient is a measure of the rate of translational motion of a particle and is directly related to the ionic conductivity of the electrolyte through the Nernst-Einstein equation. MD simulations can track the mean squared displacement of ions over time to determine their diffusion coefficients.

Another important aspect that can be investigated with MD simulations is the local structure of the solution. This is often characterized by radial distribution functions (RDFs), which describe the probability of finding one particle at a certain distance from another. RDFs can reveal the details of the solvation shells around the triethylsulfonium cation and the chloride anion, providing insights into the coordination numbers and the strength of ion-ion and ion-solvent interactions.

MD simulations can also be used to explore the conformational dynamics of the triethylsulfonium cation, such as the rotation of the ethyl groups, and how these motions are influenced by the surrounding ions and solvent molecules. Furthermore, by analyzing the trajectories of the ions, it is possible to gain a deeper understanding of the mechanisms of ion transport, including the lifetime of ion pairs and the collective motions of ions.

Computational Analysis of Ion-Ion Coordination and Electron Density Distributions

The performance of electrolytes is heavily dependent on the nature of the interactions between the constituent ions. Computational methods provide a molecular-level understanding of ion-ion coordination and the distribution of electron density within these systems.

For triethylsulfonium-based electrolytes, computational studies have shown that the coordination of anions around the cation is a key determinant of the system's properties rsc.org. In systems containing the triethylsulfonium cation ([S₂₂₂]⁺) and various anions, it has been demonstrated that the most electronegative atoms of the anions have a strong affinity for the polarized hydrogen atoms on the α-carbon atoms of the cation nih.gov. The non-covalent distances for these interactions typically range from 2.05 to 2.65 Å, depending on the anion's shape and charge density distribution nih.gov.

The introduction of other ions, such as lithium, can significantly alter this coordination. The lithium ion, with its high positive charge density, acts as a primary coordination center, attracting anions and thereby weakening the interaction between the triethylsulfonium cation and the anions rsc.orgnih.gov. This is evidenced by an increase in the C-H···X (where X is an electronegative atom of the anion) distance in the presence of a lithium cation nih.gov.

Electron density distribution analysis further elucidates the nature of these interactions. The delocalization of electron density from the anion to the cation is an indicator of the strength of the interaction. In triethylsulfonium-based ionic liquids, a smaller degree of electron transfer is associated with higher ionic conductivity nih.gov. For instance, the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion promotes the highest ionic conductivity and exhibits the smallest degree of electron transfer among the studied anions nih.gov.

The coordination of the triethylsulfonium cation can also induce conformational changes. The positively charged sulfur atom of the cation approaches the electron-rich centers of the anions, leading to a distortion of the cation's initial symmetry nih.gov. The distances between the central atoms of the cation and anion provide a quantitative measure of this coordination, as shown in the table below.

Table 2: Interatomic Distances Between Triethylsulfonium Cation and Various Anions

| Ion Pair System | Central Atom Distance (Å) |

| [S₂₂₂][TFSI] | N–S: 3.22 |

| [S₂₂₂][OTf] | S–S: 3.75 |

| [S₂₂₂][PF₆] | P–S: 3.73 |

| [S₂₂₂][ClO₄] | Cl–S: 3.25 |

| (Data sourced from Haghani et al., 2022) nih.gov |

Predictive Modeling for Electrochemical Properties and Material Design

Predictive modeling, leveraging computational chemistry and machine learning, is becoming an indispensable tool in the design of new materials with tailored electrochemical properties. For electrolytes based on triethylsulfonium, these predictive approaches can accelerate the discovery of optimal formulations for applications such as batteries and supercapacitors.

A key electrochemical property that can be predicted is the electrochemical stability window (ESW). The ESW is the voltage range over which the electrolyte remains stable without undergoing oxidation or reduction. Computational methods, such as DFT, can estimate the ESW by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent ions. A larger HOMO-LUMO gap generally corresponds to a wider electrochemical window. For sulfonium-based electrolytes, these calculations can guide the selection of cation-anion combinations that are stable at high voltages.

Predictive models can also be used to estimate transport properties like ionic conductivity and viscosity. By establishing quantitative structure-property relationships (QSPRs), it is possible to correlate molecular descriptors of the triethylsulfonium cation and the counter-anion with the macroscopic properties of the resulting electrolyte. These descriptors can include molecular size, shape, charge distribution, and polarizability.

Machine learning algorithms can be trained on existing experimental and computational data to build models that can predict the properties of new, untested triethylsulfonium-based systems. This approach can be used for high-throughput screening of a large number of potential candidates, identifying the most promising materials for further experimental investigation. For example, a machine learning model could be developed to predict the ionic conductivity of various triethylsulfonium salts with different anions, enabling the rapid identification of highly conductive electrolytes.

Furthermore, predictive modeling can aid in the design of functionalized triethylsulfonium cations. By computationally assessing the impact of different functional groups on properties such as stability, solubility, and ion mobility, it is possible to rationally design new cations with improved performance characteristics for specific electrochemical applications.

Electrochemical Energy Storage and Conversion

The distinct properties of triethylsulfonium-based ionic liquids make them promising candidates for applications in electrochemical energy storage and conversion systems. Their non-volatile and thermally stable nature offers a safer alternative to conventional organic electrolytes.

Electrolytes in Supercapacitors and Electrical Double-Layer Capacitors

Triethylsulfonium-based ionic liquids have been investigated as electrolytes in supercapacitors, also known as electrical double-layer capacitors (EDLCs). These energy storage devices rely on the formation of an electrical double layer at the interface between an electrode and an electrolyte. The properties of the ionic liquid, such as ion size, viscosity, and conductivity, play a crucial role in the performance of the supercapacitor.

Research has shown that the choice of both the cation and anion in the ionic liquid significantly affects the double-layer capacitance and the operating potential of the cell. While bulkier aliphatic cations can offer wider electrochemical windows, they also tend to be more viscous, which can lower molar conductivity. In this context, triethylsulfonium-based ionic liquids present a favorable balance. For instance, triethylsulfonium bis(trifluoromethylsulfonyl)imide exhibits high molar conductivity, making it a subject of interest for supercapacitor applications. The performance of these ionic liquids is also influenced by the electrode material, with materials like graphene-based porous carbons showing high specific capacitance when used with ionic liquid electrolytes.

| Ionic Liquid Cation | Anion | Key Finding in Supercapacitor Application |

| Triethylsulfonium | bis(trifluoromethylsulfonyl)imide | High molar conductivity, suggesting suitability for high-performance devices. |

| 1-ethyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | Identified as a top-performing ionic liquid for maximizing specific energy in EDLCs due to a combination of moderate electrochemical stability, small ionic volume, low viscosity, and high conductivity. rsc.org |

| Ether-functionalized pyrrolidinium | Not specified | Delivered larger capacitance values and stable cycling performance at high operating voltages compared to imidazolium-based ionic liquids. nih.gov |

Electrolytes in Lithium-Ion and Lithium-Sulfur Battery Systems

The application of triethylsulfonium-based ionic liquids as electrolytes or electrolyte additives in lithium-ion (Li-ion) and lithium-sulfur (Li-S) batteries is an active area of research. Their non-flammability and low volatility are particularly advantageous for improving the safety of these battery systems. In Li-ion batteries, ionic liquids can help to reduce the risk of thermal runaway that can occur with traditional organic solvent-based electrolytes. researchgate.net

In the context of Li-S batteries, triethylsulfonium bis(trifluoromethanesulfonyl)imide, often abbreviated as [S₂₂₂][TFSI], has been studied as an electrolyte additive. One of the major challenges in Li-S batteries is the "polysulfide shuttle" effect, where soluble lithium polysulfides migrate between the electrodes, leading to capacity fading. Research indicates that the use of [S₂₂₂][TFSI] can help to mitigate this issue. First-principles calculations have been employed to investigate the interactions between lithium polysulfides and the [S₂₂₂][TFSI] molecule, revealing how this ionic liquid can enhance interfacial properties and inhibit polysulfide shuttling.

A study on electrolytes composed of triethylsulfonium bis(trifluoromethylsulfonyl imide) ([S₂₂₂TFSI]) and various lithium salts, including lithium bis(trifluoromethylsulfonyl imide) (LiTFSI), showed that the [S₂₂₂TFSI]–LiTFSI system has the lowest viscosity and is electrochemically stable up to 5 V against lithium metal. orgsyn.org This stability makes it suitable for use with high-voltage cathode materials.

| Battery System | Triethylsulfonium Ionic Liquid | Role/Key Finding |

| Lithium-Sulfur (Li-S) | Triethylsulfonium bis(trifluoromethanesulfonyl)imide ([S₂₂₂][TFSI]) | Used as an electrolyte additive to mitigate polysulfide shuttling and enhance interfacial properties. |

| Lithium-Ion (Li-ion) | Triethylsulfonium bis(trifluoromethylsulfonyl imide) ([S₂₂₂TFSI]) with LiTFSI | Exhibits low viscosity and high electrochemical stability (up to 5V vs. Li), making it suitable for high-voltage applications. orgsyn.org |

Interfacial Property Enhancement in Electrochemical Devices

The interface between the electrode and the electrolyte is critical to the performance of any electrochemical device. Triethylsulfonium-based ionic liquids have been shown to positively influence these interfacial properties. In Li-S batteries, for example, the addition of triethylsulfonium bis(trifluoromethane sulfonyl)imide to the electrolyte has been demonstrated to lead to a stable interfacial resistance in a symmetric lithium cell. figshare.com Electrochemical impedance spectroscopy (EIS) studies have shown stable charge transfer and bulk resistances during the first discharge and charge cycles of a Li-S cell, which is indicative of enhanced interfacial properties and the suppression of polysulfide shuttling. figshare.com

The structure of the electrical double layer at the electrode-ionic liquid interface is complex, often consisting of alternating layers of cations and anions that extend several nanometers into the liquid. rsc.orgresearchgate.net The specific structure is dependent on the applied electrode potential. Understanding and controlling this interfacial structure is key to optimizing the performance of electrochemical devices. The interactions at this interface are governed by a combination of electrostatic forces and the specific chemical nature of the ions and the electrode surface.

Model Systems for Electrochemical Window Studies

The electrochemical window of an electrolyte is the range of voltages over which it is stable and does not undergo oxidation or reduction. A wide electrochemical window is essential for high-energy-density batteries and supercapacitors. Ionic liquids, including those based on triethylsulfonium, are known for their wide electrochemical windows compared to aqueous or many organic electrolytes. nih.gov

Triethylsulfonium-based ionic liquids are used as model systems to study the factors that determine the electrochemical window. Research has shown that the stability of these ionic liquids can be influenced by the choice of anion. For example, systems with anions like bis(trifluoromethylsulfonyl)imide, perchlorate, hexafluorophosphate, and trifluoromethanesulfonate have been investigated to understand their electrochemical behavior. nih.gov Such studies are crucial for designing new ionic liquids with tailored electrochemical properties for specific applications. The electrochemical stability of these systems is often evaluated using techniques like cyclic voltammetry.

| Cation | Anion | Reported Electrochemical Window |

| Triethylsulfonium | bis(trifluoromethylsulfonyl imide) | Stable up to 5 V against lithium metal. orgsyn.org |

| Bulkier aliphatic cations (e.g., ammonium (B1175870), phosphonium, piperidinium, pyrrolidinium) | bis(trifluoromethylsulfonyl)imide | Can exhibit electrochemical windows greater than 6 V. |

Understanding Ion Transport Mechanisms in Electrolytes

Computational studies, such as in silico investigations, have been used to analyze potential energy surfaces, ion-ion coordination, and electron density distributions in these systems. nih.gov These studies have revealed that in a system of lithium bis(trifluoromethylsulfonyl)imide dissolved in triethylsulfonium bis(trifluoromethylsulfonyl)imide, the cation-anion binding is relatively weak, which results in faster ionic transport. nih.gov It has also been observed that the lithium ion plays a dominant role in coordinating the anions, while the impact of the triethylsulfonium cation is less significant. nih.gov In lithium-free systems, the anions tend to bind strongly to the triethylsulfonium cation through its electron-deficient α-methyl groups. researchgate.net

Catalysis and Reaction Media

Beyond their applications in electrochemistry, sulfonium-based room-temperature ionic liquids (RTILs) are recognized for their potential in organic synthesis and catalysis. fluorochem.co.uk Their utility in these areas stems from their ability to act as reaction media and, in some cases, as catalysts themselves.

Sulfonium (B1226848) salts are important precursors for the synthesis of sulfonium ylides, which are valuable reagents for the formation of carbon-carbon bonds in organic chemistry. researchgate.netfluorochem.co.uk The use of triethylsulfonium-based ionic liquids as solvents can influence the course and outcome of chemical reactions. Their negligible vapor pressure simplifies product separation by distillation, and their tunable physical and chemical properties allow for the design of reaction media tailored to specific processes.

While the primary focus of research on triethylsulfonium-based ionic liquids has been in electrochemistry, their role as reaction media in catalysis is an emerging area of interest. For instance, chiral tertiary sulfonium salts have been shown to be effective catalysts for asymmetric base-free neutral phase-transfer reactions, highlighting the potential catalytic activity of the sulfonium moiety. operachem.com Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, and ionic liquids can play a crucial role in this process. jetir.org

An exploration of this compound reveals its significance not in isolation, but through the diverse applications of its corresponding cation in the burgeoning field of ionic liquids. Triethylsulfonium-based ionic liquids, where the triethylsulfonium cation is paired with various anions, are demonstrating considerable potential in academic research and advanced materials science. This article focuses on the specific applications of these unique compounds, adhering to a structured examination of their roles in organic synthesis and material science.

Future Research Directions and Emerging Paradigms for Triethylsulfonium Systems

Design of Novel Anion Counterparts for Tailored Triethylsulfonium (B1208873) Ionic Liquids

The properties of triethylsulfonium ionic liquids are intrinsically linked to the nature of their anion counterparts. A primary focus of future research is the rational design and synthesis of novel anions to create ionic liquids with specific, tailored properties. The tunability of ionic liquids by judiciously selecting the cation and anion is one of their most attractive features. researchgate.net

Researchers are moving beyond common anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), perchlorate (B79767) (ClO₄⁻), and hexafluorophosphate (B91526) (PF₆⁻) to explore more complex and functionalized anionic structures. rsc.orgrsc.org The goal is to modulate key physicochemical properties such as viscosity, conductivity, thermal stability, and solubility. For instance, anions with delocalized electron density, like [TFSI]⁻, tend to form ionic liquids with a wider liquid range. rsc.org The design of anions with varying degrees of flexibility or rigidity can also have a profound impact on the transport properties of the resulting ionic liquid. researchgate.net

The development of task-specific anions is a particularly promising avenue. This includes anions that can actively participate in a chemical reaction, facilitate the dissolution of specific materials, or enhance the electrochemical performance of a device. The systematic variation of anion structures, including the incorporation of ether or alkyl side chains, allows for the establishment of detailed structure-property relationships, guiding the synthesis of next-generation triethylsulfonium ionic liquids. researchgate.net

Exploration of Task-Specific Triethylsulfonium Ionic Liquids for Niche Applications

Building on the design of novel anions, a significant research thrust is the development of task-specific triethylsulfonium ionic liquids for a range of niche applications. These are ionic liquids designed to perform a specific function with high efficiency and selectivity.

Catalysis: Triethylsulfonium ionic liquids can serve as catalysts or catalyst supports in various organic reactions. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to traditional volatile organic solvents. Future work will focus on designing ionic liquids with catalytically active anions or cations to enhance reaction rates and selectivities.

Extraction: The selective extraction of metal ions and organic compounds is another area where task-specific ionic liquids are showing promise. kuleuven.be For example, the thermomorphic behavior of some ionic liquid-water mixtures, which exhibit an upper critical solution temperature (UCST), can be exploited to create efficient extraction systems. nih.gov By heating the mixture, a homogeneous phase is formed, allowing for intimate mixing and mass transfer. Upon cooling, the phases separate, facilitating the recovery of the extracted species. nih.gov

Electrochemistry: The electrochemical stability and ionic conductivity of triethylsulfonium ionic liquids make them suitable for various electrochemical applications. electrochem.org Research is ongoing to develop ionic liquids with wide electrochemical windows for use in electrodeposition, biosensors, and electrosynthesis. mdpi.com For instance, triethylsulfonium dicyanamide has been noted for its very low viscosity and high ionic conductivity, making it a promising candidate for electrochemical applications. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies

The complexity of ionic liquid systems necessitates a combined approach of computational modeling and experimental validation. The synergistic integration of these methodologies is becoming a central paradigm in the study of triethylsulfonium ionic liquids, enabling a deeper understanding of their behavior at the molecular level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties, interaction energies, and electrochemical stabilities of ionic liquids. frontiersin.orgmdpi.comresearchgate.net DFT calculations can provide insights into cation-anion interactions, charge distribution, and the formation of ion pairs, which are crucial for understanding the macroscopic properties of these materials. frontiersin.orgmdpi.comresearchgate.netresearchgate.net For example, DFT studies have been used to analyze the vibrational spectroscopy of ionic liquids and to predict their electrochemical stability windows. researchgate.net

Molecular dynamics (MD) simulations complement DFT by providing information on the dynamic properties of ionic liquids, such as viscosity and diffusion coefficients. By simulating the movement of ions over time, MD can help to elucidate the mechanisms of charge transport and predict how changes in ionic structure will affect these properties.

Experimental techniques, such as spectroscopy, calorimetry, and electrochemical measurements, provide the necessary data to validate and refine the computational models. frontiersin.org This iterative process of prediction and verification accelerates the discovery and design of new triethylsulfonium ionic liquids with desired properties. The combination of experimental and computational approaches allows for a more comprehensive understanding of ion-solvent interactions and the thermophysical properties of ionic liquid mixtures. nih.govrsc.org

Advancements in Energy Storage and Conversion Technologies

Triethylsulfonium-based ionic liquids are emerging as key components in the development of next-generation energy storage and conversion devices, owing to their favorable physicochemical and electrochemical properties. rsc.orgrsc.org Their non-flammability, low volatility, and wide electrochemical window make them safer and potentially higher-performing alternatives to conventional organic electrolytes. nih.govsigmaaldrich.com

Batteries: In lithium-ion batteries, triethylsulfonium ionic liquids are being investigated as electrolytes or electrolyte additives. researchgate.net The use of triethylsulfonium bis(trifluoromethanesulfonyl)imide ([S₂₂₂][TFSI]) as an additive in Li-S batteries has been shown to enhance interfacial properties and mitigate the polysulfide shuttle effect. researchgate.net The weak cation-anion binding in systems like lithium bis(trifluoromethylsulfonyl)imide dissolved in [S₂₂₂][TFSI] can lead to faster ionic transport. rsc.orgrsc.org Future research will focus on optimizing the ionic liquid structure to improve lithium-ion conductivity and transference number, as well as enhancing the stability at the electrode-electrolyte interface. The development of sparingly solvating electrolytes based on ionic liquids is a promising strategy for high-energy-density lithium-sulfur batteries. osti.gov

Supercapacitors: Triethylsulfonium ionic liquids are also promising electrolytes for electrochemical double-layer capacitors (EDLCs), or supercapacitors. researchgate.net Their high ionic concentration can lead to high energy densities. Research is focused on designing ionic liquids with a wide electrochemical window to allow for higher operating voltages, and on reducing viscosity to improve power density. researchgate.netfrontiersin.org The size and structure of the triethylsulfonium cation have been shown to influence the physical and electrochemical properties of the ionic liquid, with a significant degree of ionic coordination being observed in some cases. researchgate.net

Fuel Cells: While less explored, the potential application of triethylsulfonium-based proton-conducting ionic liquids in fuel cell membranes is an area of growing interest. The development of novel protic ionic liquids could lead to more efficient and durable fuel cell technologies.

Exploration of Triethylsulfonium-Based Supramolecular Architectures and Self-Assembly

The ability of triethylsulfonium cations to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, opens up possibilities for their use in the construction of supramolecular architectures and self-assembling systems. These ordered structures can exhibit novel properties and functions not found in the individual components.

Research in this area will focus on understanding the fundamental principles that govern the self-assembly of triethylsulfonium-based systems. This includes investigating the role of the anion, solvent, and temperature on the formation of specific supramolecular structures, such as micelles, vesicles, and liquid crystals. The design of triethylsulfonium cations with specific functional groups that can direct self-assembly is a key strategy.

The potential applications of these supramolecular systems are diverse. For example, triethylsulfonium-based gels could be used as soft materials for drug delivery or as electrolytes in flexible electronic devices. Self-assembled monolayers on surfaces could be used to modify surface properties for applications in sensing or catalysis. The study of host-guest chemistry involving triethylsulfonium cations could lead to the development of new recognition and separation technologies.

Targeted Applications in Biomass Conversion and Renewable Chemical Production

The unique ability of certain ionic liquids to dissolve and fractionate lignocellulosic biomass has positioned them as key enabling technologies for the production of biofuels and renewable chemicals. scielo.org.zamdpi.com Triethylsulfonium-based ionic liquids are being explored for their potential in this area, with a focus on developing cost-effective and efficient biomass pretreatment processes. researchgate.net

The goal of ionic liquid pretreatment is to break down the complex structure of lignocellulose, separating it into its main components: cellulose, hemicellulose, and lignin. mdpi.comnih.gov This makes the cellulose more accessible to enzymatic hydrolysis for the production of fermentable sugars, which can then be converted into biofuels. nih.gov Future research will focus on designing triethylsulfonium ionic liquids that are highly effective at delignification while being compatible with downstream enzymatic processes. nih.gov

Q & A

How is triethylsulfonium chloride synthesized, and what are the critical parameters affecting yield and purity?

Level: Basic (Synthesis Methodology)

this compound is typically synthesized via alkylation of thioethers. For example, reacting diethyl sulfide with chloromethane or chlorinated derivatives under controlled conditions. Critical parameters include:

- Temperature: Optimal yields (e.g., ~67% in epoxidation reactions) are achieved at moderate heating (60–64°C) to avoid decomposition .

- Base selection: Sodium hydroxide is commonly used to deprotonate intermediates, but excess base may lead to side reactions like E2 elimination .

- Solvent compatibility: Polar aprotic solvents (e.g., aqueous NaOH mixtures) stabilize ionic intermediates, enhancing reaction efficiency .

What spectroscopic methods are recommended for characterizing this compound and its reaction products?

Level: Basic (Characterization)

Key techniques include:

- Infrared (IR) spectroscopy: Identifies functional groups (e.g., sulfonium C–S stretching at ~650–700 cm⁻¹) and epoxide formation (C–O–C asymmetric stretch at ~1250 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms alkyl group environments (δ ~1.3–1.5 ppm for –CH₂– groups) and reaction progress via shifts in aromatic protons (e.g., benzaldehyde-derived products) .

- Elemental analysis: Validates purity and stoichiometry, especially for novel derivatives .

How does the choice of sulfonium salt (e.g., this compound vs. bromide) influence the outcome of ylide-mediated epoxidation reactions?

Level: Advanced (Reaction Mechanism)

Counterion effects are critical:

- Reactivity: Chloride ions (weaker nucleophiles) favor ylide formation over competing pathways, whereas bromide may alter solubility or reaction kinetics .

- Yield optimization: this compound with NaOH and benzaldehyde yields 67% epoxide, while bromide analogs achieve higher yields (80%) due to improved leaving-group ability .

- By-products: Chloride salts may generate HCl gas under heat, requiring venting or neutralization .

What are the common by-products formed during reactions involving this compound, and how can they be identified and mitigated?

Level: Advanced (By-product Analysis)

Common by-products include:

- Elimination products: E2 pathways produce alkenes, especially under high-base conditions. GC-MS or ¹H NMR can detect these via diagnostic alkene signals .

- Decomposition products: Heating may release HCl gas (detected via IR or pH monitoring) or carbon oxides, necessitating inert atmospheres .

Mitigation: Use stoichiometric base, moderate temperatures, and real-time monitoring (e.g., TLC) to minimize side reactions .

How can researchers optimize reaction conditions to minimize E2 elimination when using triethylsulfonium salts in ylide formation?

Level: Advanced (Reaction Optimization)

Strategies include:

- Temperature control: Maintain ≤60°C to suppress elimination .

- Base concentration: Use sub-stoichiometric NaOH to limit dehydrohalogenation while ensuring ylide formation .

- Solvent polarity: High-polarity solvents (e.g., DMF) stabilize ylides, reducing competing pathways .

Validation: Compare yields and by-product ratios via HPLC or GC-MS to iteratively refine conditions .

What safety precautions are necessary when handling this compound in laboratory settings?

Level: Basic (Safety Protocols)

- Incompatible materials: Avoid strong oxidizers (risk of violent decomposition) and store in sealed, corrosion-resistant containers .

- Ventilation: Use fume hoods to mitigate exposure to HCl gas or volatile organics .

- PPE: Wear nitrile gloves, goggles, and lab coats. Emergency showers/eyewash stations must be accessible .

How can contradictory data on reaction yields between studies using this compound be resolved?

Level: Advanced (Data Contradiction Analysis)

Discrepancies often arise from:

- Reagent purity: Impurities in sulfonium salts or aldehydes alter kinetics. Validate via elemental analysis .

- Scaling effects: Small-scale reactions (e.g., 0.54 mol in ) may underrepresent mixing inefficiencies. Use kinetic modeling or DOE (Design of Experiments) to identify critical variables .

- Analytical methods: Differences in quantification (e.g., NMR vs. gravimetric) affect reported yields. Standardize protocols across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.